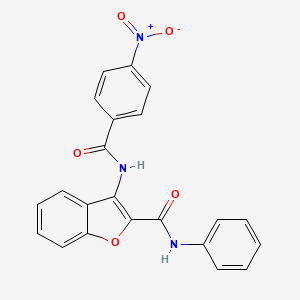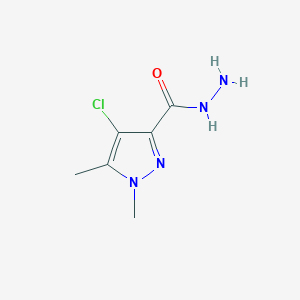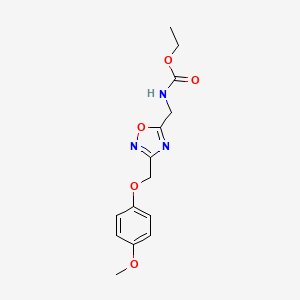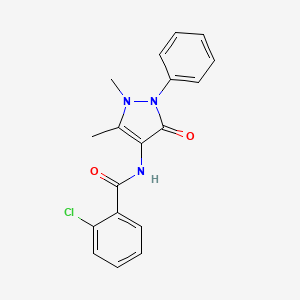
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone, also known as EMD 281014, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. In
Aplicaciones Científicas De Investigación
Isoxazolone Derivatives in Heterocyclic Synthesis
Isoxazolone derivatives, including the compound , exhibit significant biological and medicinal properties, making them excellent intermediates for the synthesis of numerous heterocycles. A study by Laroum et al. (2019) highlighted the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, showcasing the compound's role in generating novel heterocyclic compounds with potential antioxidant evaluations. This research aligns with the broader spectrum of isoxazoline-containing natural products being explored for their anticancer properties, as noted by Kaur et al. (2014), further underlining the compound's relevance in pharmaceutical development (Laroum et al., 2019) (Kaur et al., 2014).
Novel Synthesis Pathways
Further exploration into indole synthesis by Taber and Tirunahari (2011) presents a framework for understanding how compounds like 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone can be utilized in the creation of indoles, an important class in medicinal chemistry. This review proposes a classification of all indole syntheses, offering insight into how such compounds contribute to the broader field of synthetic organic chemistry (Taber & Tirunahari, 2011).
Anticancer and Hepatic Protection Roles
The research on Indole-3-Carbinol (I3C) and its derivatives, including similar structural compounds, outlines the pleiotropic protective effects on chronic liver injuries, showcasing the potential therapeutic uses of these compounds. Wang et al. (2016) detailed how these compounds, through various mechanisms, provide anti-fibrosis, anti-tumor, antioxidant, and other protective effects on the liver, which could be analogous to the roles played by isoxazoline derivatives in medical applications (Wang et al., 2016).
Environmental and Industrial Applications
The compound's relevance extends beyond pharmacology into environmental science, as demonstrated by Husain and Husain (2007). Their review on the use of redox mediators in treating organic pollutants underscores the importance of such compounds in environmental remediation. The versatility of isoxazoline derivatives and similar compounds in facilitating the degradation of pollutants highlights their potential in industrial applications, especially in waste treatment processes (Husain & Husain, 2007).
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-25-18-8-7-15(11-20(18)26-2)19-12-16(22-27-19)13-21(24)23-10-9-14-5-3-4-6-17(14)23/h3-8,11-12H,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVJEDYIUZJDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate](/img/structure/B2471376.png)
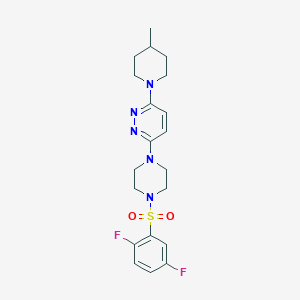
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate](/img/structure/B2471378.png)
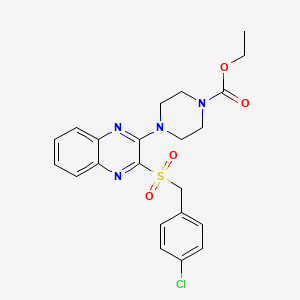

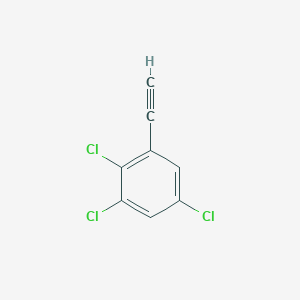
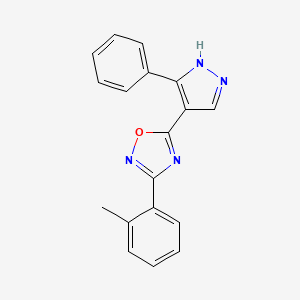
![N-(4-isopropylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2471389.png)
